molecular formula C17H18O5 B8134539 5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid

5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid

Cat. No.: B8134539
M. Wt: 302.32 g/mol
InChI Key: YSHUIMVUJNOJKB-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C17H18O5. This compound is characterized by a benzoic acid core substituted with benzyloxy and methoxyethoxy groups. It is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-hydroxy-2-(2-methoxyethoxy)benzoic acid.

    Benzyloxy Substitution: The hydroxyl group at the 5-position is substituted with a benzyloxy group. This can be achieved through a nucleophilic substitution reaction using benzyl bromide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxybenzoic acid derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and as a building block in material science.

Mechanism of Action

The mechanism by which 5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxyethoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-(2-methoxyethoxy)benzoic acid: Lacks the benzyloxy group, which may result in different biological activities.

    5-Methoxy-2-(2-methoxyethoxy)benzoic acid: Substitution of the hydroxyl group with a methoxy group can alter its reactivity and biological properties.

    5-Benzyloxy-2-(2-ethoxyethoxy)benzoic acid: Variation in the ether group can affect solubility and interaction with biological targets.

Uniqueness

5-Benzyloxy-2-(2-methoxyethoxy)benzoic acid is unique due to the presence of both benzyloxy and methoxyethoxy groups, which can confer specific chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)-5-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-20-9-10-21-16-8-7-14(11-15(16)17(18)19)22-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHUIMVUJNOJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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